molecular formula C22H22N6O B2667983 1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea CAS No. 1903528-36-8

1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea

Cat. No.: B2667983
CAS No.: 1903528-36-8
M. Wt: 386.459
InChI Key: KKMUKQACSCEKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Hybridization of Triazolopyrimidine and Diphenyl Urea Pharmacophores

The molecular architecture of 1-(diphenylmethyl)-3-(3-{triazolo[1,5-a]pyrimidin-6-yl}propyl)urea integrates three distinct regions:

  • Triazolopyrimidine Core : A fused bicyclic system comprising a pyrimidine ring (six-membered) condensed with a triazole ring (five-membered). This scaffold is known for its planar geometry and ability to engage in π-π stacking interactions with protein binding sites.
  • Diphenylmethyl Urea Motif : The urea group (-NH-CO-NH-) links two phenyl rings, creating a rigid, hydrophobic domain. Diphenylurea derivatives historically exhibit cytokinin-like activity and have been explored for their kinase-inhibitory potential.
  • Propyl Linker : A three-carbon chain bridges the triazolopyrimidine and urea units, providing conformational flexibility to optimize binding affinity and solubility.

Table 1: Key Structural Components and Their Pharmacological Roles

Component Structural Features Pharmacological Relevance
Triazolopyrimidine Fused N-heterocycle (C₅H₃N₅) Kinase inhibition, antimicrobial activity
Diphenylmethyl Urea (C₆H₅)₂CH-NH-CO-NH- Hydrogen-bond donor, steric modulation
Propyl Spacer -(CH₂)₃- Enhances bioavailability and target engagement

The hybridization strategy aligns with trends in drug design where merging pharmacophores improves target selectivity and mitigates resistance. For instance, urea-containing kinase inhibitors like sorafenib and degarelix utilize similar principles to achieve potent activity against oncogenic targets.

Historical Context in Heterocyclic Drug Discovery

The development of 1-(diphenylmethyl)-3-(3-{triazolo[1,5-a]pyrimidin-6-yl}propyl)urea is rooted in decades of research on heterocyclic compounds. Triazolopyrimidines emerged as privileged scaffolds in the mid-20th century, with early studies highlighting their synthetic versatility via methods such as aza-Wittig reactions and [3+2] cycloadditions. These compounds gained prominence for their antimicrobial and anti-inflammatory properties, as demonstrated in derivatives like those synthesized by Riedl et al., which showed efficacy comparable to indomethacin in preclinical models.

Parallel advancements in urea chemistry further propelled interest. The discovery of diphenylurea’s cytokinin activity in plant physiology and its adaptation to human therapeutics—exemplified by sorafenib’s urea-based inhibition of Raf kinases—underscored the motif’s dual utility in agrochemical and pharmaceutical contexts. Modern drug discovery campaigns often exploit urea’s hydrogen-bonding capacity to enhance binding to ATP pockets or allosteric sites.

The integration of these motifs into a single entity reflects iterative optimization processes seen in kinase inhibitor development. For example, the propyl linker in 1-(diphenylmethyl)-3-(3-{triazolo[1,5-a]pyrimidin-6-yl}propyl)urea mirrors strategies employed in degarelix, where spacer length was critical for balancing solubility and receptor affinity. Such structural refinements are hallmarks of contemporary medicinal chemistry, aiming to address pharmacokinetic challenges while retaining efficacy.

Properties

IUPAC Name

1-benzhydryl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c29-22(23-13-7-8-17-14-24-21-25-16-26-28(21)15-17)27-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14-16,20H,7-8,13H2,(H2,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMUKQACSCEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea typically involves the following steps:

    Formation of the triazolopyrimidine moiety: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the propyl chain:

    Formation of the urea linkage: The final step involves the reaction of the intermediate with diphenylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for therapeutic agents targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate ()

  • Structural Features: Triazolo ring fused as [4,3-a]pyrimidine (vs. [1,5-a] in the target). Substituents: Ethyl ester at position 6, hydroxylphenyl at position 3, and methyl at position 5. No urea linkage; instead, an ester group is present.
  • Properties :
    • Melting point: 206°C .
    • IR and NMR data confirm hydroxyl (3425 cm⁻¹) and carbonyl (1666 cm⁻¹) groups .
  • The ester group may reduce metabolic stability compared to the urea moiety in the target compound.

N-(3-(6-(3-(Difluoromethyl)Pyridin-2-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)-4-Fluorophenyl)-2,4-Dimethyloxazole-5-Carboxamide ()

  • Structural Features :
    • Shares the [1,5-a]triazolopyrimidine core.
    • Substituents: Difluoromethylpyridine at position 6 and fluorophenyl-oxazole carboxamide at position 2.
    • Synthesized via Suzuki coupling .
  • Implications :
    • Fluorine atoms enhance lipophilicity and metabolic stability.
    • The carboxamide group may mimic urea’s hydrogen-bonding capacity but with distinct electronic effects.

2-Amino-6-(2,3-Dichlorobenzyl)-5-Isopropyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-One ()

  • Structural Features: Triazolopyrimidinone core (vs. non-oxidized triazolopyrimidine in the target). Substituents: Dichlorobenzyl at position 6 and isopropyl at position 3. Synthesized using ionic liquid BMIM-PF6 .
  • The oxidized pyrimidinone core may reduce planarity, altering pharmacokinetics.

(R)-3-(4-(5-Chloro-7-((1,1,1-Trifluoro-3-Methylbutan-2-yl)Amino)-[1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)-3,5-Difluorophenoxy)-... ()

  • Structural Features: Chloro and trifluoromethyl groups at positions 5 and 6. Difluorophenoxy side chain. HRMS-confirmed molecular weight (453.1979) .
  • Implications :
    • Fluorine and chlorine substituents enhance potency but may increase toxicity risks.
    • Reported microtubule-stabilizing activity suggests divergent therapeutic applications compared to the urea-based target .

Biological Activity

1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates a triazole and a pyrimidine moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound primarily stems from its interaction with various biological targets. Studies indicate that compounds containing triazole and pyrimidine structures often exhibit inhibitory effects on key enzymes and receptors involved in cancer progression and other diseases. The specific mechanism involves the inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis.

In Vitro Studies

Recent research has demonstrated the cytotoxic effects of similar triazolo-pyrimidine derivatives on various cancer cell lines. For instance, one study evaluated several derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative exhibited IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells, indicating potent cytotoxicity against these cell lines .

Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the triazole and pyrimidine rings significantly influence the biological activity of these compounds. Substituents on the benzene ring and variations in the triazole structure can enhance or diminish the inhibitory potency against c-Met kinase .

Case Study: Anticancer Activity

In a comprehensive study involving a series of triazolo-pyrimidine derivatives, researchers synthesized various compounds and assessed their anticancer properties through MTT assays. The findings revealed that specific substitutions on the triazole ring led to enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .

Case Study: Enzyme Inhibition

Another study focused on the inhibitory effects of these compounds on c-Met kinase activity. The most effective compound from this series demonstrated an IC50 value comparable to established inhibitors like Foretinib, indicating its potential as a therapeutic agent in targeting c-Met overexpression in tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.